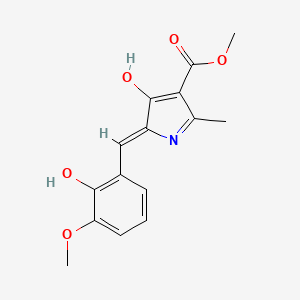![molecular formula C16H23F2NO2S B6027663 3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B6027663.png)
3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine, also known as DSP-4, is a chemical compound that has been used extensively in scientific research. This compound is a selective neurotoxin that has been shown to specifically target noradrenergic neurons.
作用機序
3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine is a selective neurotoxin that specifically targets noradrenergic neurons. It acts by selectively damaging the noradrenergic neurons in the brain and peripheral nervous system. The mechanism of action of this compound involves the uptake of the compound into the noradrenergic neurons via the norepinephrine transporter. Once inside the neuron, this compound is converted into a reactive metabolite that causes damage to the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to the depletion of noradrenaline in the brain and peripheral nervous system. This depletion leads to a decrease in the activity of the noradrenergic system, which is involved in the regulation of various physiological processes. The depletion of noradrenaline has been shown to affect sleep, mood, anxiety, stress, and cognitive function.
実験室実験の利点と制限
The main advantage of using 3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine in lab experiments is its selectivity for noradrenergic neurons. This selectivity allows researchers to specifically target this system and study its role in various physiological and pathological conditions. However, the main limitation of using this compound is its neurotoxicity. This compound can cause significant damage to the noradrenergic neurons, which can lead to permanent loss of function.
将来の方向性
There are several future directions for the use of 3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine in scientific research. One direction is the study of the role of noradrenaline in the regulation of immune function. Another direction is the investigation of the role of noradrenaline in the regulation of pain. Additionally, this compound can be used to study the pathophysiology of various neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, this compound is a selective neurotoxin that has been extensively used in scientific research to study the role of noradrenergic neurons in various physiological and pathological conditions. This compound has a specific mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and several future directions for research. The use of this compound in scientific research has provided valuable insights into the role of noradrenaline in the regulation of various physiological processes, and has the potential to lead to the development of new treatments for neurological and psychiatric disorders.
合成法
The synthesis of 3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine involves several steps. The first step is the preparation of 3,4-difluorophenethylamine, which is then reacted with isopropylsulfonyl chloride to obtain the corresponding sulfonyl chloride. This intermediate is then reacted with piperidine to obtain this compound.
科学的研究の応用
3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine has been extensively used in scientific research to study the role of noradrenergic neurons in various physiological and pathological conditions. This compound has been used to investigate the role of noradrenaline in the regulation of sleep, mood, anxiety, and stress. It has also been used to study the pathophysiology of Parkinson's disease, Alzheimer's disease, and depression.
特性
IUPAC Name |
3-[2-(3,4-difluorophenyl)ethyl]-1-propan-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F2NO2S/c1-12(2)22(20,21)19-9-3-4-14(11-19)6-5-13-7-8-15(17)16(18)10-13/h7-8,10,12,14H,3-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBDNULVZGPCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)CCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6027586.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B6027593.png)
![N-{1-[(3-chloro-4-methylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6027598.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B6027604.png)
![8-ethyl-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B6027609.png)
![6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6027623.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B6027644.png)

![6-(2,3-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6027665.png)
![2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6027666.png)
![3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6027672.png)

![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6027699.png)